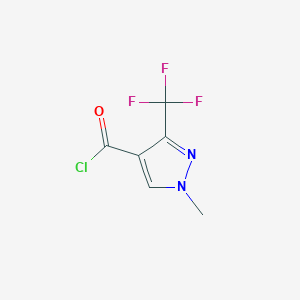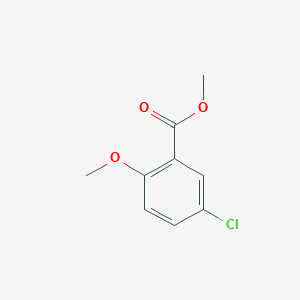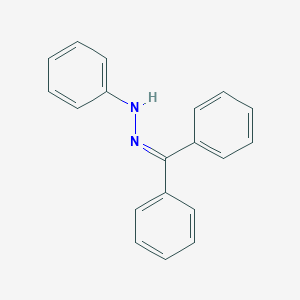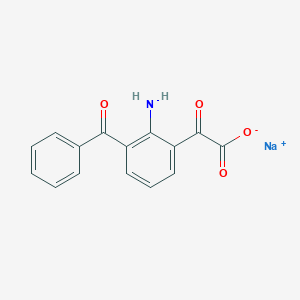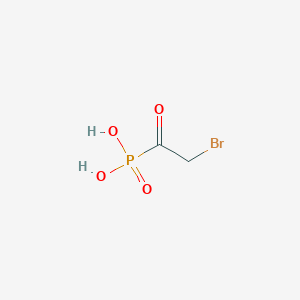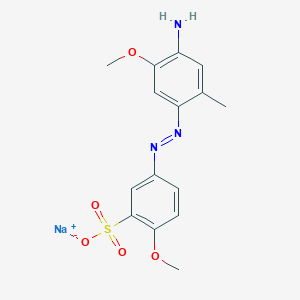
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, also known as MTS, is a chemical compound that has been widely used in scientific research for its unique properties. MTS is a water-soluble compound that is commonly used as a reducing agent in biochemical and physiological experiments. The compound has been extensively studied due to its ability to act as a redox mediator, and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis in Azo Dyes
- A study on azo dyes, including Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, focused on their molecular structures using Density Functional Theory. These azo dyes show potential in optoelectronic applications, particularly in developing polarizing films for UV and visible spectrum regions. The research aligns computed absorption spectral data with experimental data, enhancing the understanding of these dyes in practical applications (Shahab et al., 2016).
Cleavage of Azo Compounds in Alkaline Solutions
- A different study delves into the reaction of azo compounds, similar to Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, in alkaline solutions. This research reveals the intramolecular redox reactions these compounds undergo, leading to the formation of azoxybenzene and azobenzene derivatives. Such reactions are significant for understanding the chemical behavior of azo dyes in various environments (Boduszek & Halama, 1998).
Synthesis of Derivatives for Pharmaceutical Applications
- In pharmaceutical research, azo compounds, including derivatives of Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, have been synthesized for potential antiepileptic agents. This synthesis process and the subsequent evaluation of their activity provide insights into the medicinal applications of such compounds (Warokar et al., 2012).
Impact on Environmental and Industrial Processes
- Environmental research has explored the effects of azo dyes on degradation processes in textile industries. For instance, a study on the degradation of Acid Orange 7, which involves similar compounds, shows the dual effect (inhibitory and accelerating) of chloride on azo dye degradation. This highlights the environmental implications of using azo dyes in industries and their potential toxic effects (Yuan et al., 2011).
Propiedades
Número CAS |
1937-40-2 |
|---|---|
Nombre del producto |
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate |
Fórmula molecular |
C15H16N3NaO5S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H17N3O5S.Na/c1-9-6-11(16)14(23-3)8-12(9)18-17-10-4-5-13(22-2)15(7-10)24(19,20)21;/h4-8H,16H2,1-3H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
VEZPAKWJFJTJJA-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
Otros números CAS |
1937-40-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



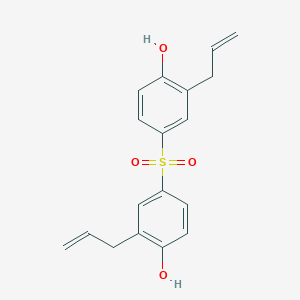
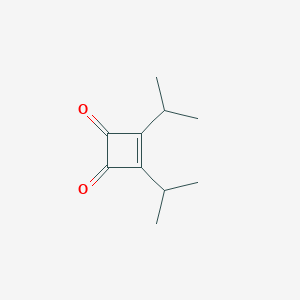
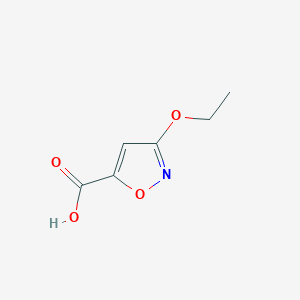
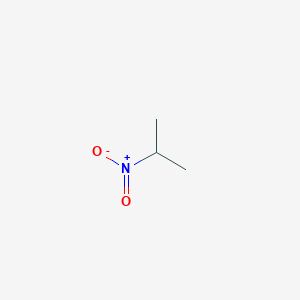
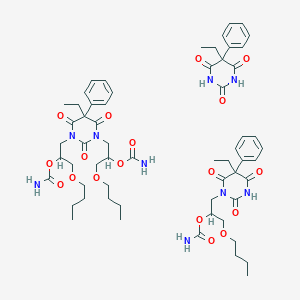
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
